![molecular formula C21H25N5O3 B560332 PF 04449613 CAS No. 1236858-52-8](/img/structure/B560332.png)
PF 04449613
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Overview
Description
PF-04449613 is a potent and selective cGMP-competitive PDE9A inhibitor . It displays more than 1000-fold selectivity over the majority of 79 non-PDE targets investigated . It is effective against D-amphetamine-induced auditory gating deficit and transverse aortic constriction-caused cardiac dysfunction in mice in a NOS-independent manner .
Molecular Structure Analysis
The empirical formula of PF-04449613 is C21H25N5O3 . Its molecular weight is 395.45 .Physical And Chemical Properties Analysis
PF-04449613 is a white to beige powder . It is soluble in DMSO at 10 mg/mL . It should be stored at -20°C .Scientific Research Applications
PF 04449613: Comprehensive Analysis of Scientific Research Applications
Obesity and Metabolic Syndrome Management: PF 04449613 has been shown to reduce body fat in mice with diet-induced obesity. It stimulates mitochondrial activity in both brown and white fat tissues, which can improve symptoms of cardiometabolic syndrome .
Neurological Enhancements: This compound increases synaptic calcium activity and learning-dependent synaptic plasticity in mice, suggesting potential applications in enhancing cognitive functions .
cGMP Levels Regulation: PF 04449613 effectively increases cGMP levels in the brain and cerebrospinal fluid (CSF) in vivo, indicating its role in neurological disorders where cGMP regulation is beneficial .
Selective PDE9A Inhibition: As a potent and selective cGMP-competitive PDE9A inhibitor, PF 04449613 shows promise in conditions where PDE9A activity needs to be modulated .
Cardiovascular Research: Research indicates a positive inotropic effect of PF 04449613 on the heart, which could be significant for developing treatments for various cardiovascular diseases .
Dendritic Spine Formation: The compound promotes dendritic spine formation, which is crucial for synaptic plasticity and neuron connectivity, potentially aiding in recovery from neurological injuries .
Drug Selectivity and Safety Profile: PF 04449613 demonstrates high selectivity for PDE9A over other targets, except for a few such as cytochrome P450 2C19 and dopamine transporter, which is important for its safety profile in therapeutic applications .
Mechanism of Action
Target of Action
PF-04449613 is a selective inhibitor of Phosphodiesterase 9A (PDE9A) . PDE9A is an enzyme that hydrolyzes the second messenger cyclic guanosine monophosphate (cGMP), thus playing a crucial role in modulating its signaling pathways .
Mode of Action
PF-04449613 interacts with its target PDE9A by competitively inhibiting it . This inhibition prevents the hydrolysis of cGMP, leading to an increase in intracellular cGMP levels .
Biochemical Pathways
The increase in cGMP levels affects various biochemical pathways. cGMP is a key regulator of many physiological processes, including vascular smooth muscle relaxation and neuronal signal transduction . By inhibiting PDE9A, PF-04449613 enhances these cGMP-dependent processes .
Pharmacokinetics
While specific ADME properties for PF-04449613 are not readily available, it has been shown to have good brain penetration, with a brain/plasma ratio of 0.8 in mice . This suggests that the compound can cross the blood-brain barrier effectively, which is crucial for its potential therapeutic effects in the central nervous system.
Action Environment
The action of PF-04449613 can be influenced by various environmental factors. For instance, the presence of a potent cytochrome P450 3A4 (CYP3A4) inhibitor, ketoconazole, has been shown to increase PF-04449613 plasma exposures and peak concentrations . Additionally, food can also affect the pharmacokinetics of PF-04449613 .
Future Directions
PF-04449613 has been shown to improve motor learning ability in a mouse model . It also reduces body fat in mice with diet-induced obesity, stimulating mitochondrial activity in brown and white fat, and improving cardiometabolic syndrome symptoms . These findings suggest potential future directions for the use of PF-04449613 in the treatment of obesity and cognitive disorders.
properties
IUPAC Name |
1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBANDDJQJAZOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137295260 |
Q & A
Q1: What is the primary mechanism of action of PF-04449613 in cardiac muscle?
A1: PF-04449613 is a selective inhibitor of phosphodiesterase type 9 (PDE9) [, ]. By inhibiting PDE9, PF-04449613 prevents the degradation of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels leads to enhanced activity of sarcoplasmic reticulum Ca2+-ATPase-2a (SERCA2a) []. SERCA2a plays a crucial role in cardiac muscle relaxation by pumping calcium back into the sarcoplasmic reticulum, allowing the muscle to relax after contraction. Therefore, by enhancing SERCA2a activity, PF-04449613 increases the amount of calcium available for contraction, leading to a positive inotropic effect (increased force of contraction) [].
Q2: Besides its effects on cardiac muscle, does PF-04449613 impact other systems?
A2: Yes, research suggests that PF-04449613's effects extend beyond cardiac muscle. Studies using in vivo two-photon microscopy have shown that PF-04449613 administration increases calcium activity in dendrites and dendritic spines of layer V pyramidal neurons in the mouse primary motor cortex []. This suggests a role for PF-04449613 in modulating neuronal activity and potentially influencing synaptic plasticity. Further, chronic treatment with PF-04449613 has been shown to increase dendritic spine formation and enhance performance in motor learning tasks in mice [], hinting at a potential role in learning and memory processes.
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